5,5-Dimethyl-3-{[(4-methylphenyl)amino]methyl}imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidines. This compound features a complex structure characterized by a dimethyl group and an amino group attached to a phenyl ring, contributing to its unique chemical properties and potential applications.
The compound's information can be sourced from various chemical databases and publications, including Sigma-Aldrich and Chemsrc, which provide detailed specifications such as molecular formula, weight, and structural data. The compound's CAS Number is 51027-17-9, which is essential for its identification in chemical registries.
5,5-Dimethyl-3-{[(4-methylphenyl)amino]methyl}imidazolidine-2,4-dione is classified under the category of imidazolidines. These compounds are known for their biological significance and are often studied for their pharmacological properties.
The synthesis of 5,5-Dimethyl-3-{[(4-methylphenyl)amino]methyl}imidazolidine-2,4-dione can involve several methods, typically including:
The synthesis process may require specific conditions such as controlled temperatures and pH levels to ensure the desired product yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure of the synthesized compound.
The molecular structure of 5,5-Dimethyl-3-{[(4-methylphenyl)amino]methyl}imidazolidine-2,4-dione includes:
The structural representation can be derived from its SMILES notation: CC(C(=O)N(C(=O)C1CC(C1)N(C)C)C)C.
5,5-Dimethyl-3-{[(4-methylphenyl)amino]methyl}imidazolidine-2,4-dione can undergo various chemical reactions typical for imidazolidines:
The reactivity of this compound is influenced by the electron-donating nature of the methyl groups and the electron-withdrawing characteristics of the carbonyl groups.
Further studies are required to elucidate the precise mechanisms through which this compound exerts its biological effects.
5,5-Dimethyl-3-{[(4-methylphenyl)amino]methyl}imidazolidine-2,4-dione has potential applications in various fields:
This compound represents a significant area of interest for researchers exploring new therapeutic agents and chemical processes involving imidazolidine derivatives. Further studies will enhance understanding of its properties and applications in scientific research.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2